

Lanatoside B: A Deep Dive into its Structure and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanatoside B*

Cat. No.: B190427

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside B is a cardiac glycoside derived from the woolly foxglove plant, *Digitalis lanata*. Like other compounds in its class, it has a long history of use in treating cardiac conditions such as heart failure and atrial fibrillation. Its primary mechanism of action involves the inhibition of the Na⁺/K⁺ ATPase, an enzyme crucial for maintaining cellular ion gradients. This inhibition leads to a cascade of events culminating in increased cardiac contractility. Recent research has also unveiled potential anticancer properties of lanatosides, implicating their influence on various signaling pathways crucial for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the structure and function of **Lanatoside B**, including its mechanism of action, associated signaling pathways, and relevant experimental protocols.

Chemical Structure

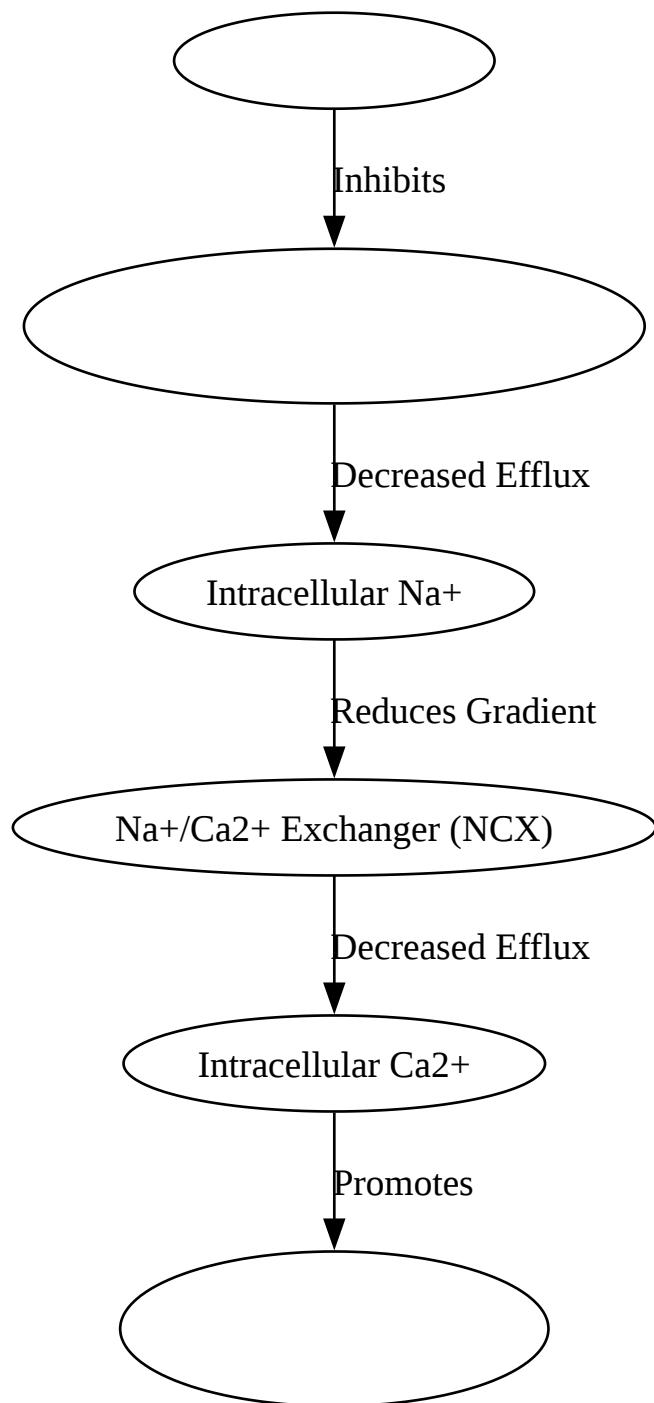
Lanatoside B is a complex organic molecule with the chemical formula C₄₉H₇₆O₂₀ and a molecular weight of approximately 985.11 g/mol .^[1] Its structure consists of two main components: a steroid nucleus known as an aglycone (or genin) and a carbohydrate moiety.

The aglycone of **Lanatoside B** is gitoxigenin. The sugar chain attached to the aglycone at the C-3 position is composed of three digitoxose molecules and a terminal glucose molecule. A key feature of the lanatosides is the presence of an acetyl group on the third digitoxose sugar.

The detailed chemical name for **Lanatoside B** is (3 β ,5 β ,16 β)-3-[(O- β -D-glucopyranosyl-(1 \rightarrow 4)-O-3-O-acetyl-2,6-dideoxy- β -D-ribo-hexopyranosyl-(1 \rightarrow 4)-O-2,6-dideoxy- β -D-ribo-hexopyranosyl-(1 \rightarrow 4)-2,6-dideoxy- β -D-ribo-hexopyranosyl)oxy]-14,16-dihydroxycard-20(22)-enolide.[2]

The structural components of **Lanatoside B** are summarized in the table below:

Component	Description
Aglycone	Gitoxigenin
Sugar Moiety	A tetrasaccharide chain consisting of three digitoxose units and one glucose unit. The third digitoxose has an acetyl group.
Chemical Formula	C49H76O20
Molecular Weight	~985.11 g/mol


Function and Mechanism of Action

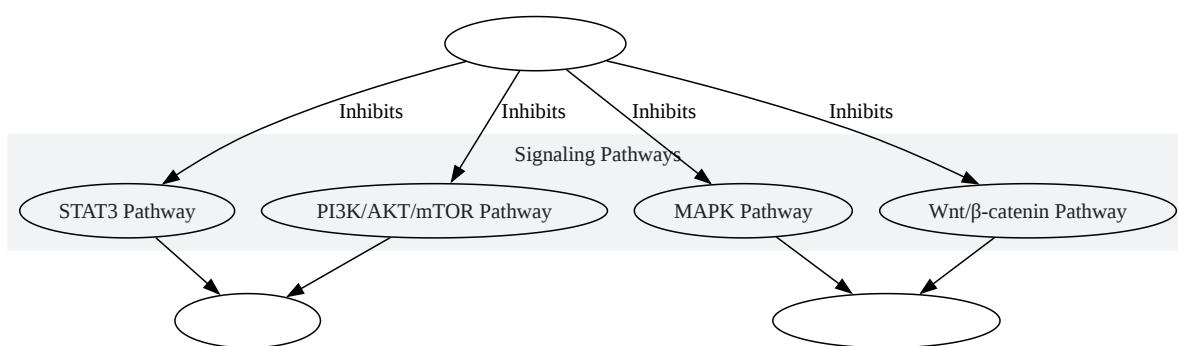
Cardiotonic Effects: Inhibition of Na⁺/K⁺ ATPase

The primary and most well-understood function of **Lanatoside B** is its role as a cardiac glycoside.[3][4] It exerts its therapeutic effects in heart failure and atrial fibrillation by inhibiting the Na⁺/K⁺ ATPase pump in cardiac muscle cells (cardiomyocytes).[2][3][4][5]

The inhibition of the Na⁺/K⁺ ATPase pump leads to an increase in the intracellular concentration of sodium ions. This, in turn, affects the function of the sodium-calcium exchanger (NCX), which normally pumps calcium ions out of the cell. The elevated intracellular sodium concentration reduces the efficiency of the NCX, leading to an accumulation of intracellular calcium. This increased availability of calcium enhances the contractility of the cardiac muscle, a positive inotropic effect that is beneficial in heart failure.[2][3][4]

While a specific IC₅₀ value for **Lanatoside B**'s inhibition of Na⁺/K⁺-ATPase is not readily available in public literature, the inhibitory activity of cardiac glycosides is well-established. For instance, the related cardiac glycoside digoxin has an IC₅₀ for Na⁺/K⁺-ATPase in the nanomolar range.[6][7]

[Click to download full resolution via product page](#)


Anticancer Activity

Emerging research has highlighted the potential of cardiac glycosides, including the closely related Lanatoside C, as anticancer agents.^{[5][8][9]} While studies specifically on **Lanatoside B**'s anticancer mechanisms are less common, the structural similarity and initial comparative

screenings suggest that the findings for Lanatoside C are highly relevant to **Lanatoside B**.^[2] [5] These studies reveal that lanatosides can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cells.^{[5][8][9]} The anticancer effects appear to be mediated through the modulation of multiple signaling pathways.

In prostate cancer cells, Lanatoside C has been shown to modulate the TNF/IL-17 signaling pathway.^[5] This pathway is involved in inflammation and immune responses, and its dysregulation can contribute to tumor growth and survival.

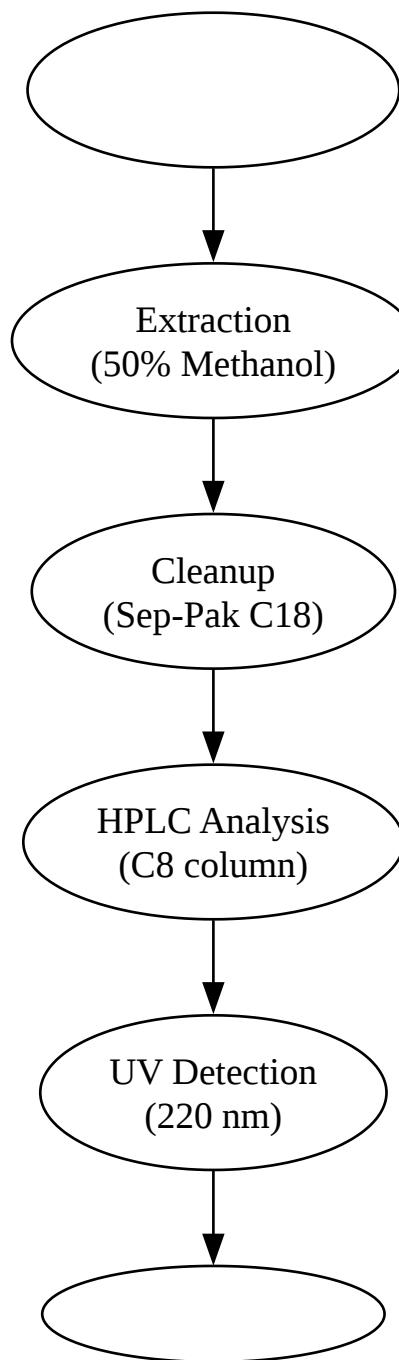
Lanatoside C has been found to induce apoptosis in cholangiocarcinoma cells by inhibiting the STAT3 signaling pathway.^[9] This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately activating caspases and triggering cell death.^[9]

[Click to download full resolution via product page](#)

Studies on Lanatoside C have demonstrated its ability to suppress cancer cell growth by attenuating the MAPK, Wnt/β-catenin, and PI3K/AKT/mTOR signaling pathways.^{[8][10]} These pathways are critical for cell proliferation, survival, and differentiation, and their inhibition can lead to cell cycle arrest and apoptosis.^{[8][10]}

The IC₅₀ values for Lanatoside C against various cancer cell lines are presented below:

Cell Line	Cancer Type	IC50 Value
MCF-7	Breast Cancer	$0.4 \pm 0.1 \mu\text{M}$
A549	Lung Cancer	$56.49 \pm 5.3 \text{ nM}$
HepG2	Liver Cancer	$0.238 \pm 0.16 \mu\text{M}$


Data from Reddy et al., 2019[8]

Experimental Protocols

Quantification of Lanatoside B by High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative determination of **Lanatoside B** in plant extracts involves HPLC.

- Sample Preparation: Dry leaf powder of *Digitalis lanata* is extracted with 50% methanol. The extract is then cleaned up using a Sep-Pak C18 cartridge before HPLC analysis.
- HPLC System: An octylsilyl bonded silica column is typically used.
- Mobile Phase: A mixture of acetonitrile, methanol, and water is used as the mobile phase for isocratic elution.
- Detection: UV detection at 220 nm is employed for quantification.

[Click to download full resolution via product page](#)

Measurement of Na⁺/K⁺ ATPase Activity

The activity of Na⁺/K⁺ ATPase is often assessed by measuring the rate of ATP hydrolysis, which can be quantified by the amount of inorganic phosphate (Pi) released.

- Enzyme Source: Na^+/K^+ ATPase can be isolated from various tissues, such as cardiac muscle or kidney, or from cultured cells.
- Reaction Mixture: The enzyme preparation is incubated in a buffer containing ATP, Mg^{2+} , Na^+ , and K^+ .
- Inhibition Assay: To measure the specific inhibition by **Lanatoside B**, parallel reactions are set up with and without the compound. A control with ouabain, a well-known Na^+/K^+ ATPase inhibitor, is also typically included.
- Phosphate Detection: The reaction is stopped, and the amount of liberated inorganic phosphate is measured using a colorimetric assay, such as the Fiske-Subbarow method or a malachite green-based assay. The absorbance is read using a spectrophotometer.
- Calculation: The difference in Pi production between the reactions with and without **Lanatoside B** represents the degree of inhibition.

Conclusion

Lanatoside B is a potent cardiac glycoside with a well-defined mechanism of action centered on the inhibition of Na^+/K^+ ATPase. This activity has been harnessed for the treatment of cardiac disorders for many years. More recently, the exploration of its, and its close analogs', anticancer properties has opened new avenues for therapeutic development. The ability of lanatosides to modulate key signaling pathways involved in cancer progression underscores their potential as repurposed drugs. Further research, particularly in elucidating the specific anticancer mechanisms of **Lanatoside B** and in conducting clinical trials, is warranted to fully realize its therapeutic potential beyond cardiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]
- 3. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism by potassium of the inhibition of (Na⁺)+K⁺) ATPase produced by an endogenous digitalis-like compound extracted from mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Lanatoside B: A Deep Dive into its Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b190427#lanatoside-b-structure-and-function\]](https://www.benchchem.com/product/b190427#lanatoside-b-structure-and-function)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com